(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the pyrrolidine-2,3-dione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents like dichloromethane and ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing gene expression. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with an aniline ring substituted with chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets (4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione apart from these similar compounds is its unique combination of functional groups and its potential for diverse applications in multiple fields of research.
Properties
IUPAC Name |
(4E)-4-[1,3-benzodioxol-5-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7/c1-31-18-4-2-3-16(13-18)22-21(23(28)17-5-6-19-20(14-17)34-15-33-19)24(29)25(30)27(22)8-7-26-9-11-32-12-10-26/h2-6,13-14,22,28H,7-12,15H2,1H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRKNCXSLBADBM-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCO4)O)C(=O)C(=O)N2CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCO4)\O)/C(=O)C(=O)N2CCN5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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